molecular formula C8H11N3 B1444152 1H,2H,3H,4H,5H-pyrido[2,3-b][1,4]diazepine CAS No. 1384591-76-7

1H,2H,3H,4H,5H-pyrido[2,3-b][1,4]diazepine

Cat. No.: B1444152
CAS No.: 1384591-76-7
M. Wt: 149.19 g/mol
InChI Key: HABVSSGSPKPJIP-UHFFFAOYSA-N
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Description

1H,2H,3H,4H,5H-pyrido[2,3-b][1,4]diazepine is a heterocyclic compound that features a fused ring system combining pyridine and diazepine structures. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H,2H,3H,4H,5H-pyrido[2,3-b][1,4]diazepine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyridine with a suitable diketone or aldehyde, followed by cyclization under acidic or basic conditions . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions .

Chemical Reactions Analysis

Types of Reactions: 1H,2H,3H,4H,5H-pyrido[2,3-b][1,4]diazepine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrido[2,3-b][1,4]diazepine-2,3-dione, while reduction may produce tetrahydropyrido[2,3-b][1,4]diazepine derivatives .

Scientific Research Applications

1H,2H,3H,4H,5H-pyrido[2,3-b][1,4]diazepine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1H,2H,3H,4H,5H-pyrido[2,3-b][1,4]diazepine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses .

Comparison with Similar Compounds

  • 1H,2H,3H,4H,5H-pyrido[3,4-b][1,4]diazepine
  • 1H-pyrrolo[2,3-b]pyridine
  • 1H-pyrazolo[3,4-b]pyridine

Uniqueness: 1H,2H,3H,4H,5H-pyrido[2,3-b][1,4]diazepine is unique due to its specific ring fusion and the presence of both pyridine and diazepine moieties. This structural feature imparts distinct chemical reactivity and biological activity compared to other similar compounds .

Properties

IUPAC Name

2,3,4,5-tetrahydro-1H-pyrido[2,3-b][1,4]diazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3/c1-3-7-8(10-4-1)11-6-2-5-9-7/h1,3-4,9H,2,5-6H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HABVSSGSPKPJIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C(NC1)N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1H,2H,3H,4H,5H-pyrido[2,3-b][1,4]diazepine
Reactant of Route 2
1H,2H,3H,4H,5H-pyrido[2,3-b][1,4]diazepine
Reactant of Route 3
1H,2H,3H,4H,5H-pyrido[2,3-b][1,4]diazepine
Reactant of Route 4
1H,2H,3H,4H,5H-pyrido[2,3-b][1,4]diazepine
Reactant of Route 5
1H,2H,3H,4H,5H-pyrido[2,3-b][1,4]diazepine
Reactant of Route 6
1H,2H,3H,4H,5H-pyrido[2,3-b][1,4]diazepine

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